

# Application Notes and Protocols for IMGN632 (Pivekimab Sunirine) in Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration schedule of IMGN632 (pivekimab **sunirine**), a novel CD123-targeting antibody-drug conjugate, as investigated in clinical trials for hematologic malignancies. The information is compiled from publicly available clinical trial data and publications.

### Introduction

IMGN632, also known as pivekimab **sunirine**, is a first-in-class antibody-drug conjugate (ADC) that targets CD123.[1][2] CD123 is overexpressed in various hematological malignancies, including acute myeloid leukemia (AML), blastic plasmacytoid dendritic cell neoplasm (BPDCN), and acute lymphoblastic leukemia (ALL), making it an attractive therapeutic target.[3] [4] IMGN632 is composed of a high-affinity anti-CD123 antibody, a cleavable linker, and a novel indolinobenzodiazepine pseudodimer payload, which alkylates DNA, leading to tumor cell death.[1][5]

## **Dosing and Administration Overview**

The primary clinical trial investigating IMGN632 monotherapy is the Phase 1/2 study identified by the clinical trial identifier NCT03386513.[1][6] This study was designed to determine the maximum tolerated dose (MTD), the recommended Phase 2 dose (RP2D), and to assess the safety, tolerability, and anti-leukemic activity of IMGN632.[6]



## **Monotherapy Dosing Regimens**

Two main dosing schedules were evaluated in the dose-escalation phase of the NCT03386513 trial for patients with relapsed/refractory AML, ALL, or BPDCN:[1][7]

- Schedule A: Intravenous (IV) administration once every 3 weeks (on Day 1 of a 21-day cycle).[1][6]
- Schedule B: A fractionated schedule with IV administration on Days 1, 4, and 8 of a 21-day cycle.[1][7]

Based on comparative safety and efficacy data, Schedule B was not pursued further.[1][7]

## Recommended Phase 2 Dose (RP2D)

The recommended Phase 2 dose for IMGN632 monotherapy was established as 0.045 mg/kg administered intravenously once every 3 weeks (Schedule A).[1][3][7] This dose was selected for the dose-expansion cohorts.[1]

## **Quantitative Dosing Summary**

The following tables summarize the dosing information from the key clinical trial (NCT03386513).

Table 1: IMGN632 Monotherapy Dose Escalation (Schedule A)[1][2][7]



Dose Level (mg/kg)	Administration Schedule	Patient Population	Notes
0.015	Once every 3 weeks (IV)	R/R AML, BPDCN	Starting dose in the 3+3 dose-escalation design.[2]
(escalating doses)	Once every 3 weeks	R/R AML, BPDCN	Escalation followed a modified Fibonacci schema.[2]
0.180	Once every 3 weeks (IV)	R/R AML, BPDCN	A dose-limiting toxicity (DLT) of reversible veno-occlusive disease was observed.[1][2]
0.300	Once every 3 weeks	R/R AML, BPDCN	A DLT of neutropenia was observed.[1][7]
0.450	Once every 3 weeks (IV)	R/R AML, BPDCN	A DLT of reversible veno-occlusive disease was observed.[1][2]

Table 2: IMGN632 Monotherapy Dose Expansion[1][3]

Dose Level (mg/kg)	Administration Schedule	Patient Cohorts
0.045 (RP2D)	Once every 3 weeks (IV)	- Relapsed/refractory BPDCN- Untreated BPDCN- Relapsed/refractory AML- Relapsed/refractory ALL- Other CD123+ hematologic malignancies
0.090	Once every 3 weeks (IV)	- Relapsed/refractory AML



## **Combination Therapy Dosing**

IMGN632 is also being evaluated in combination with other agents, such as azacitidine and venetoclax, in a Phase 1b/2 study (NCT04086264).[8][9][10]

Table 3: IMGN632 Combination Therapy Regimens (NCT04086264)[5][9][10]

Regimen	IMGN632 Dose and Schedule	Combination Agents and Schedule	Patient Population
Regimen C	0.045 mg/kg IV on Day 7	- Azacitidine: 75 mg/m² SC or IV daily on Days 1-7- Venetoclax: Up to 400 mg PO daily for at least 14 days	Newly Diagnosed Unfit AML
Regimen E	0.045 mg/kg IV on Day 1	- Magrolimab: 30 mg/kg Q2W (after standard ramp-up)	Relapsed/Refractory AML

## **Experimental Protocols**

While detailed, proprietary protocols for drug preparation and administration are not publicly available, the following outlines the general methodology based on clinical trial descriptions.

### **Patient Eligibility (General Inclusion Criteria)**

- Adult patients with a diagnosis of CD123-positive hematologic malignancy (e.g., AML, BPDCN, ALL).[3][6]
- Confirmation of CD123 positivity via flow cytometry or immunohistochemistry.[11]
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[1]
- Adequate organ function.[12]

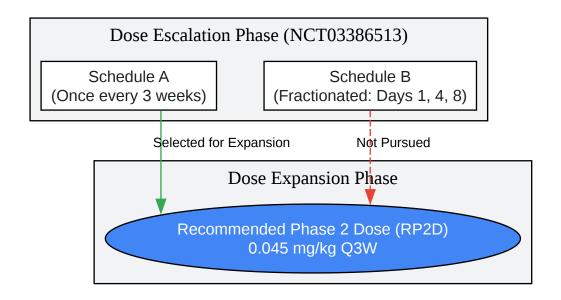


## **Drug Administration Protocol (General)**

- Drug Preparation: (Specific reconstitution and dilution instructions are typically provided in the pharmacy manual).
- Administration: IMGN632 is administered as an intravenous (IV) infusion.[2][6] The infusion is typically completed in less than 30 minutes and can be administered in an outpatient setting.[9][13][14]
- Treatment Cycle: For monotherapy, a treatment cycle is 21 days.[6] For combination therapies, the cycle length may vary (e.g., 28 days for Regimen C and E).[5][9]

# Visualized Experimental Workflows and Logical Relationships

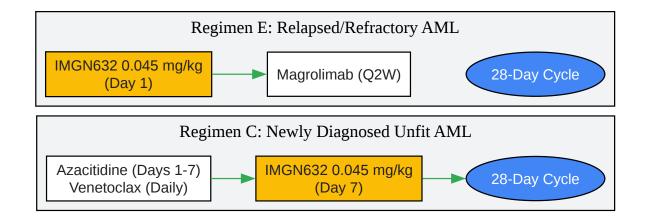
The following diagrams illustrate the dosing schedules and the logical flow of the clinical trial design.



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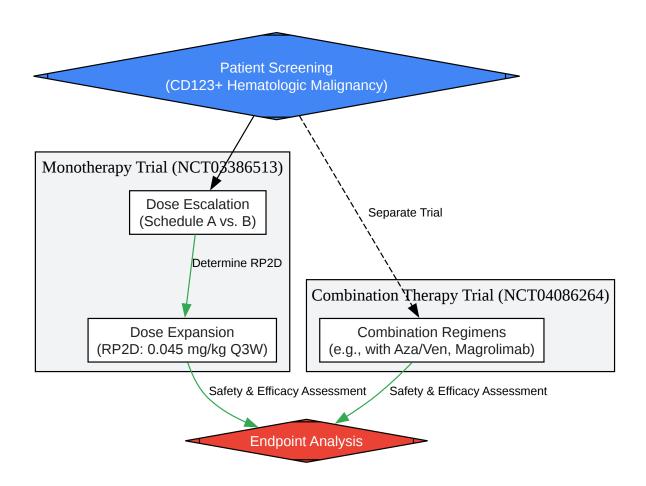
Caption: IMGN632 Monotherapy Dose Escalation and Schedule Selection.





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Caption: IMGN632 Combination Therapy Dosing Schedules.



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Caption: Logical Flow of IMGN632 Clinical Development.

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